molecular formula C22H21ClN2O5S B3682804 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B3682804
M. Wt: 460.9 g/mol
InChI Key: DISRNTQQDQBYSY-UHFFFAOYSA-N
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Description

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it could be involved in various chemical reactions and might have specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide likely involves multiple steps, including the formation of intermediate compounds. Typical synthetic routes might include:

    Step 1: Formation of the aniline derivative by reacting 3-chloro-4-methoxyaniline with N-methylsulfonyl chloride under basic conditions.

    Step 2: Coupling of the aniline derivative with 4-phenoxyphenylacetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide may undergo various types of chemical reactions, including:

    Oxidation: The methoxy group could be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group (if present) could be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chloro group could be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide could have various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development or as a lead compound for designing new pharmaceuticals.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chloro-4-methoxyanilino)-N-(4-phenoxyphenyl)acetamide
  • 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-phenyl)acetamide

Uniqueness

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide might be unique due to the presence of both the methoxy and methylsulfonyl groups, which could confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O5S/c1-29-21-13-10-17(14-20(21)23)25(31(2,27)28)15-22(26)24-16-8-11-19(12-9-16)30-18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISRNTQQDQBYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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